c-FMS inhibitor - 885704-21-2

c-FMS inhibitor

Catalog Number: EVT-344005
CAS Number: 885704-21-2
Molecular Formula: C23H30N6O
Molecular Weight: 406.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-cyano-N-[4-(4-methyl-1-piperazinyl)-2-(4-methyl-1-piperidinyl)phenyl]-1H-pyrrole-2-carboxamide is an aromatic amide.
Overview

c-FMS inhibitors are compounds that target the c-FMS receptor, a member of the platelet-derived growth factor receptor family of tyrosine kinases. The c-FMS receptor is primarily activated by macrophage colony-stimulating factor and plays a crucial role in the differentiation and function of monocytes and macrophages. Inhibition of c-FMS has been investigated for its potential therapeutic applications in various diseases, particularly in autoimmune disorders such as rheumatoid arthritis.

Source

The primary sources for information on c-FMS inhibitors include peer-reviewed scientific journals and articles detailing their biochemical properties, synthesis methods, and biological activities. Notable studies have highlighted the efficacy of specific c-FMS inhibitors, such as Ki20227 and imatinib mesylate, in modulating macrophage activity and osteoclastogenesis.

Classification

c-FMS inhibitors can be classified based on their chemical structure and mechanism of action. They are typically categorized as small-molecule inhibitors that selectively target the c-FMS receptor's tyrosine kinase activity. Examples include:

  • Ki20227: A selective inhibitor with high potency against c-FMS.
  • Imatinib mesylate: Originally developed for chronic myeloid leukemia, it has shown efficacy against c-FMS signaling in various studies.
Synthesis Analysis

Methods

The synthesis of c-FMS inhibitors often involves organic chemistry techniques, including:

  • Chemical Synthesis: For instance, Ki20227 is synthesized through a series of organic reactions that involve coupling reactions to form the core structure.
  • Purification Techniques: High-performance liquid chromatography is commonly used to purify the synthesized compounds to achieve high purity levels necessary for biological testing.

Technical Details

The synthesis process typically includes:

  1. Starting Materials: Selection of appropriate starting materials based on desired pharmacological properties.
  2. Reagents: Use of coupling agents and solvents that facilitate the formation of desired chemical bonds.
  3. Characterization: Employing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Molecular Structure Analysis

Structure

The molecular structure of c-FMS inhibitors varies depending on the specific compound. For example, Ki20227 has a distinct chemical structure characterized by a specific arrangement of functional groups that confer its inhibitory properties.

Data

  • Molecular Weight: Approximately 300-500 g/mol for most small-molecule inhibitors.
  • Chemical Formula: Varies; for Ki20227, it is C₁₄H₁₈N₄O₃S.
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the activity of c-FMS inhibitors include:

  • Phosphorylation Inhibition: Inhibitors like Ki20227 prevent the phosphorylation of tyrosine residues on the c-FMS receptor, thereby blocking downstream signaling pathways.
  • Binding Interactions: The interaction between the inhibitor and the active site of the c-FMS receptor involves non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Technical Details

The effectiveness of these inhibitors is often evaluated through in vitro assays where cellular responses to macrophage colony-stimulating factor stimulation are measured in the presence or absence of the inhibitor.

Mechanism of Action

Process

The mechanism by which c-FMS inhibitors exert their effects involves several key steps:

  1. Receptor Binding: The inhibitor binds to the c-FMS receptor's active site, preventing substrate access.
  2. Inhibition of Signaling Pathways: This binding prevents phosphorylation events that are critical for activating signaling cascades involved in monocyte differentiation and macrophage activation.
  3. Biological Outcomes: As a result, there is reduced osteoclastogenesis and inflammation in models of autoimmune disease.

Data

Studies have shown that specific inhibitors can reduce macrophage infiltration into inflamed tissues and decrease osteoclast-mediated bone resorption, highlighting their potential therapeutic benefits in conditions like rheumatoid arthritis .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Many c-FMS inhibitors are soluble in organic solvents but may have limited solubility in water.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature; most compounds are stable under standard laboratory conditions.

Chemical Properties

  • pKa Values: Relevant for understanding ionization states at physiological pH.
  • LogP Values: Indicative of lipophilicity, which affects absorption and distribution in biological systems.
Applications

Scientific Uses

c-FMS inhibitors have several applications in scientific research:

  1. Autoimmune Disease Research: Investigating their role in modulating immune responses in diseases like rheumatoid arthritis.
  2. Bone Resorption Studies: Understanding mechanisms underlying osteoclast differentiation and function.
  3. Cancer Research: Exploring their potential effects on tumor-associated macrophages and cancer progression.
Molecular Mechanisms of c-FMS Signaling in Pathobiology

Ligand-Receptor Interactions: CSF-1 vs. IL-34 Binding Dynamics

Colony-stimulating factor-1 receptor (c-FMS/CSF-1R) is activated by two distinct ligands: colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34). Both ligands bind to the extracellular immunoglobulin (Ig) domains (D1-D3) of CSF-1R but exhibit divergent structural and functional properties. CSF-1 binds with higher affinity (dissociation constant Kd ≈ 10–100 pM) compared to IL-34 (Kd ≈ 300–500 pM), resulting in more stable complex formation [1] [3]. The D4-D5 domains of CSF-1R stabilize ligand binding but are not directly involved in ligand recognition [7].

Tissue-specific ligand expression dictates biological outcomes:

  • CSF-1 is broadly expressed in endothelial cells, fibroblasts, and tumor cells, driving systemic macrophage differentiation and osteoclastogenesis [3].
  • IL-34 is predominantly expressed in neuronal tissues, keratinocytes, and the liver, maintaining microglial homeostasis and Langerhans cell populations [1] [7].

Table 1: Comparative Ligand Binding Dynamics of CSF-1 and IL-34

ParameterCSF-1IL-34
Binding Affinity10–100 pM300–500 pM
Key Binding DomainsD1–D3 of CSF-1RD1–D3 of CSF-1R
Tissue DistributionUbiquitous (endothelial, tumor cells)Restricted (neuronal, liver, skin)
Biological RolesMacrophage proliferation, Osteoclast differentiationMicroglial maintenance, Langerhans cell differentiation

Tyrosine Kinase Activation and Downstream Signaling Cascades

Ligand binding induces receptor dimerization, triggering autophosphorylation of tyrosine residues within the cytoplasmic kinase domain. Key phosphorylation sites include Tyr-559 (juxtamembrane domain), Tyr-697, Tyr-706, Tyr-721, and Tyr-809 (kinase domain) [1] [7]. Phosphorylated tyrosines serve as docking sites for downstream adaptor proteins:

  • Tyr-721: Binds the p85 subunit of PI3K, activating the AKT/mTOR pathway to promote cell survival and proliferation.
  • Tyr-697/706: Recruits Src family kinases (SFKs), initiating the RAS/MAPK cascade for differentiation and chemotaxis [7].
  • Tyr-559: Associates with JAK/STAT pathways, modulating inflammatory gene transcription [1].

The kinase insert domain (KID) uniquely regulates cytoskeletal remodeling via PLCγ-mediated calcium flux and PKC activation, facilitating macrophage migration [7].

Table 2: Key Phosphorylation Sites and Downstream Effectors in c-FMS Signaling

Phosphorylation SiteDownstream EffectorBiological Function
Tyr-721PI3K p85 subunitActivates AKT/mTOR; promotes survival
Tyr-697/706Src kinasesInitiates RAS/MAPK; drives proliferation
Tyr-559JAK1/STAT3Regulates inflammatory transcription
Tyr-809CBL E3 ubiquitin ligaseTerminates signaling via receptor degradation

Role of c-FMS in Macrophage Polarization and Tumor Microenvironment Remodeling

c-FMS signaling is pivotal for macrophage polarization, particularly the induction of M2-like phenotypes (anti-inflammatory, pro-tumorigenic). CSF-1 activation upregulates transcription factors STAT3 and STAT6, which promote expression of M2 markers (CD163, CD206, ARG1) and suppress M1-associated cytokines (TNF-α, IL-12) [4] [5]. In tumor microenvironments (TMEs), tumor-derived CSF-1 recruits tumor-associated macrophages (TAMs) that:

  • Secrete pro-angiogenic factors (VEGF, PDGF);
  • Express immune checkpoints (PD-L1) to inhibit cytotoxic T cells;
  • Release matrix metalloproteinases (MMP-2, MMP-9) to facilitate metastasis [1] [8].

c-FMS inhibitors (e.g., PLX3397, BLZ945) reverse TAM-mediated immunosuppression by depleting M2-like macrophages and enhancing CD8+ T-cell infiltration [8] [6]. In glioblastoma and breast cancer models, c-FMS blockade reduced TAM density by 70–90%, correlating with diminished angiogenesis and tumor growth [8].

Table 3: Therapeutic Effects of c-FMS Inhibition on Tumor Microenvironments

Cancer Typec-FMS InhibitorKey Effects on TME
GlioblastomaPLX339790% reduction in TAMs; delayed recurrence post-radiation [8]
Breast CancerBLZ945Increased CD8+ T-cell infiltration; reduced metastasis [8]
Pancreatic CancerJNJ-40346527Reprogrammed TAMs to M1 phenotype; enhanced chemotherapy response [1]

Crosstalk Between c-FMS and PDGFR/FLT3 Receptor Families

c-FMS shares structural homology with platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3) due to conserved kinase domains. This enables multi-target inhibitors (e.g., imatinib, sunitinib) to simultaneously block CSF-1R, PDGFR, and FLT3 pathways [8]. Key crosstalk mechanisms include:

  • Ligand transactivation: PDGF-BB stimulates CSF-1R phosphorylation in stromal fibroblasts, amplifying fibrotic signaling in lung and kidney diseases [4].
  • Shared downstream nodes: PI3K/AKT and RAS/MAPK cascades downstream of PDGFR/FLT3 synergize with c-FMS to drive macrophage survival and osteoclastogenesis [3] [8].
  • Compensatory signaling: In acute myeloid leukemia (AML), FLT3-internal tandem duplication (ITD) mutations upregulate CSF-1 secretion, promoting chemoresistance via TAM expansion [8].

Selective c-FMS inhibitors (e.g., pexidartinib) minimize off-target effects but exhibit reduced efficacy in tumors with PDGFR/FLT3 co-activation, necessitating combination therapies [1].

Properties

CAS Number

885704-21-2

Product Name

c-FMS inhibitor

IUPAC Name

4-cyano-N-[4-(4-methylpiperazin-1-yl)-2-(4-methylpiperidin-1-yl)phenyl]-1H-pyrrole-2-carboxamide

Molecular Formula

C23H30N6O

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C23H30N6O/c1-17-5-7-29(8-6-17)22-14-19(28-11-9-27(2)10-12-28)3-4-20(22)26-23(30)21-13-18(15-24)16-25-21/h3-4,13-14,16-17,25H,5-12H2,1-2H3,(H,26,30)

InChI Key

DXPSQKSTVIVZLV-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)NC(=O)C4=CC(=CN4)C#N

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C)NC(=O)C4=CC(=CN4)C#N

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